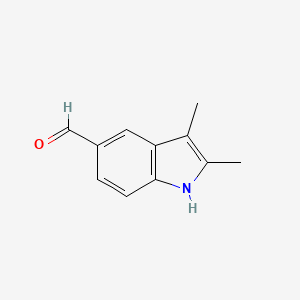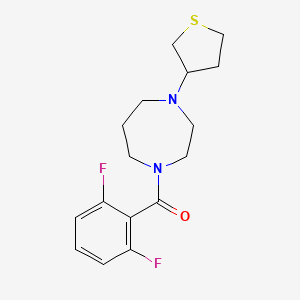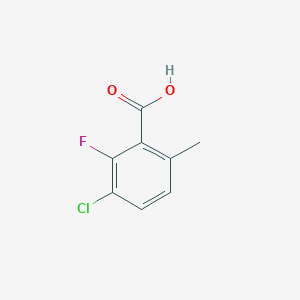
N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” belongs to the class of organic compounds known as benzamides, which are those containing a benzene ring attached to an amide functional group .
Molecular Structure Analysis
The molecular structure of a similar compound, N-methylbenzamide, has been studied . The molecule is planar with the amide group (-CONH2) in the same plane as the benzene ring .Chemical Reactions Analysis
Benzamides, in general, can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that “this compound” might undergo would depend on the reaction conditions and the specific reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, N-methylbenzamide, a related compound, is a white solid with a molecular weight of 135.1632 g/mol .Applications De Recherche Scientifique
Anticancer Potential
One significant application of N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide derivatives is in anticancer research. These compounds have been designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives have shown higher anticancer activities than the reference drug etoposide, indicating their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).
Antimicrobial Applications
Another area of application is in antimicrobial research. Derivatives of this compound have been synthesized and screened for their antibacterial and antifungal activities. They have been found to exhibit considerable potential against various gram-positive and gram-negative bacteria and fungi, highlighting their potential as novel antimicrobial agents (Desai et al., 2016).
Antioxidant Activity
The antioxidant activity of benzothiazole and thiourea derivatives, including those related to this compound, has been investigated. These studies suggest the potential of these compounds to inactivate reactive chemical species, contributing to their applications in mitigating oxidative stress and related conditions (Cabrera-Pérez et al., 2016).
Material Science and Molecular Structure Analysis
In material science, the synthesis and crystal structure analysis of related compounds have been explored for their applications in developing multifunctional optical and piezoelectric crystals. These studies involve detailed characterization of the crystal morphology, molecular interactions, and functional properties, contributing to the development of materials with potential applications in electronics and photonics (Goel et al., 2017).
Inflammatory and Edema Reduction
Compounds with a 1,3,4-oxadiazole backbone have been synthesized and evaluated for their anti-inflammatory activity, particularly in the context of paw edema. These studies have shown the compounds' ability to ameliorate inflammation and edema, potentially acting as cyclooxygenase-2 (Cox-2) antagonists, highlighting their therapeutic potential in treating inflammatory conditions (Puttaswamy et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds containing the 1,3,4-oxadiazole moiety are known to exhibit a wide range of biological activities. They can interact with various biological targets such as enzymes, receptors, and ion channels .
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent its normal function .
Biochemical Pathways
The affected pathways would also depend on the specific target. If the compound inhibits an enzyme, it could disrupt a biochemical pathway in which that enzyme plays a crucial role .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be influenced by its chemical structure. Factors such as its size, polarity, and the presence of functional groups can affect its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
N-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13-7-9-14(10-8-13)12-24-18-21-20-16(23-18)11-19-17(22)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQVRLXLUGVYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one](/img/structure/B2615267.png)






![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2615282.png)
![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2615283.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2615284.png)
![3-[(4-chlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2615286.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2615287.png)

